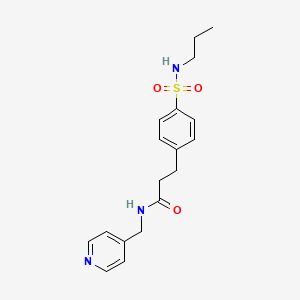
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide, also known as PSB-0777, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
作用機序
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide inhibits the activity of sEH by binding to the enzyme and preventing it from metabolizing fatty acids. This results in an increase in the levels of certain fatty acids, including epoxyeicosatrienoic acids (EETs), which have been shown to have anti-inflammatory and vasodilatory effects.
Biochemical and Physiological Effects
Studies have shown that 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has various biochemical and physiological effects. These include:
- Reduction in blood pressure: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to lower blood pressure in animal models of hypertension.
- Anti-inflammatory effects: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to reduce inflammation in animal models of inflammatory bowel disease and asthma.
- Analgesic effects: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to reduce pain in animal models of neuropathic pain.
- Cardiovascular effects: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to improve cardiovascular function in animal models of heart failure and myocardial infarction.
実験室実験の利点と制限
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has several advantages for lab experiments. It is a highly specific inhibitor of sEH, which allows for the investigation of the role of this enzyme in various diseases. Additionally, 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is relatively easy to synthesize, which makes it more accessible for researchers.
However, there are also limitations to the use of 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide in lab experiments. One limitation is that it has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the research of 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide. These include:
- Investigation of its therapeutic potential in various diseases: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has shown promise in animal models of hypertension, inflammation, and pain. Further research is needed to determine its potential therapeutic applications in humans.
- Development of more potent sEH inhibitors: While 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is a highly specific inhibitor of sEH, it has relatively low potency. Further research is needed to develop more potent sEH inhibitors.
- Investigation of its pharmacokinetics: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments. Further research is needed to investigate its pharmacokinetics and develop strategies to prolong its half-life.
Conclusion
In conclusion, 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It inhibits the activity of sEH, resulting in various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several future directions for its research. Further investigation of 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has the potential to lead to the development of new therapeutic interventions for various diseases.
合成法
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide can be synthesized using a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 4-bromo-N-propylsulfonamide with 4-(pyridin-4-ylmethyl)benzaldehyde to produce 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)acrylamide. This intermediate compound is then reduced using a palladium-catalyzed hydrogenation reaction to produce 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide.
科学的研究の応用
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has the ability to inhibit the activity of a specific enzyme known as soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of fatty acids and has been implicated in various diseases, including hypertension, inflammation, and pain.
特性
IUPAC Name |
3-[4-(propylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-2-11-21-25(23,24)17-6-3-15(4-7-17)5-8-18(22)20-14-16-9-12-19-13-10-16/h3-4,6-7,9-10,12-13,21H,2,5,8,11,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUUABJLBYVJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

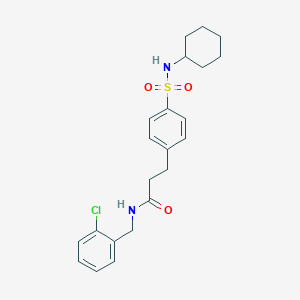
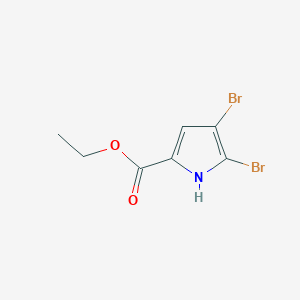
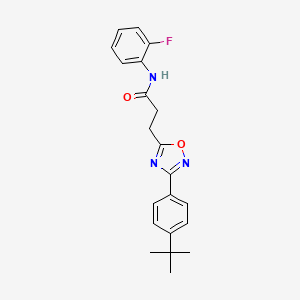



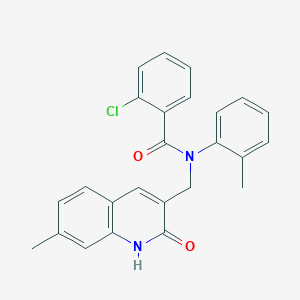
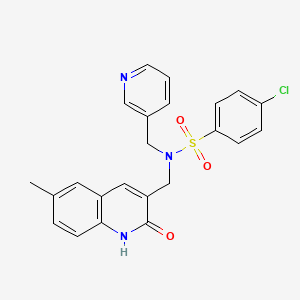
![3-[4-(Propylsulfamoyl)phenyl]propanamide](/img/structure/B7689132.png)
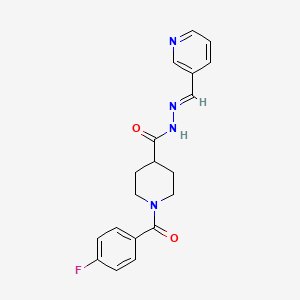

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7689148.png)

